molecular formula C9H7N5 B2810682 [1,3,5]Triazino[1,2-a]benzimidazol-4-amine CAS No. 76278-98-3

[1,3,5]Triazino[1,2-a]benzimidazol-4-amine

Cat. No.: B2810682
CAS No.: 76278-98-3
M. Wt: 185.19
InChI Key: OTDQOKVNUPSUAI-UHFFFAOYSA-N
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Description

[1,3,5]Triazino[1,2-a]benzimidazol-4-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by a fused ring system consisting of a triazine ring and a benzimidazole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,3,5]triazino[1,2-a]benzimidazol-4-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of 3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine . Another method involves boiling 2-benzimidazolylguanidine in acetone in the presence of piperidine as a catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: [1,3,5]Triazino[1,2-a]benzimidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazine or benzimidazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The primary mechanism of action of [1,3,5]triazino[1,2-a]benzimidazol-4-amine involves the inhibition of dihydrofolate reductase (DHFR). By binding to the active site of DHFR, the compound prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in the synthesis of nucleotides required for DNA replication . This inhibition disrupts the proliferation of rapidly dividing cells, such as bacteria, parasites, and cancer cells.

Comparison with Similar Compounds

Properties

IUPAC Name

[1,3,5]triazino[1,2-a]benzimidazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5/c10-8-11-5-12-9-13-6-3-1-2-4-7(6)14(8)9/h1-5H,(H2,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDQOKVNUPSUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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